molecular formula C13H17NO4 B2989232 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid CAS No. 832741-26-1

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid

Cat. No.: B2989232
CAS No.: 832741-26-1
M. Wt: 251.282
InChI Key: XQGGOCJADNCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is primarily related to its role as an intermediate in the synthesis of opioid drugs. These drugs exert their effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Comparison with Similar Compounds

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid can be compared with other similar compounds, such as:

    4-Methoxybenzoic acid: Lacks the morpholin-4-ylmethyl group, making it less versatile in synthetic applications.

    3-(Morpholin-4-ylmethyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and solubility.

    4-Methoxy-3-(piperidin-4-ylmethyl)benzoic acid: Similar structure but with a piperidine ring instead of morpholine, which can alter its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGGOCJADNCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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